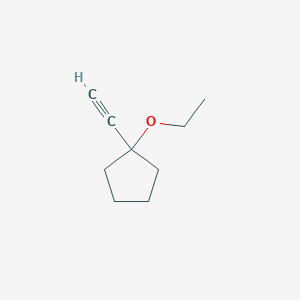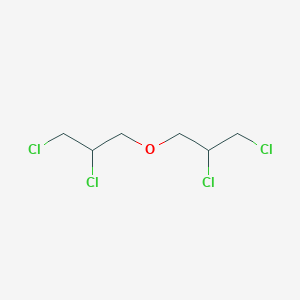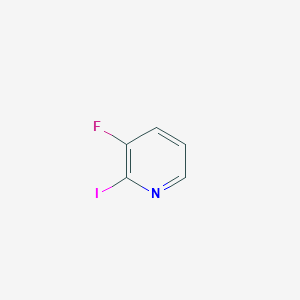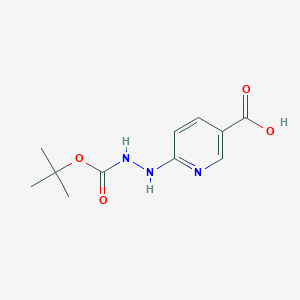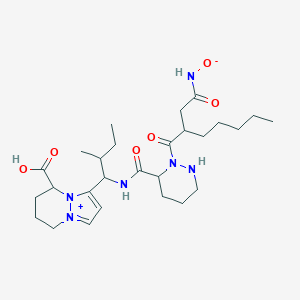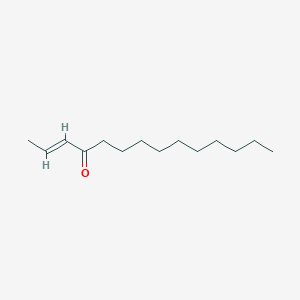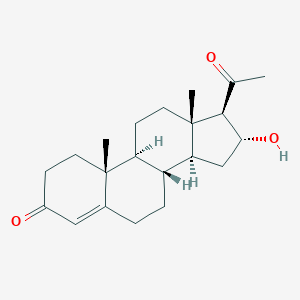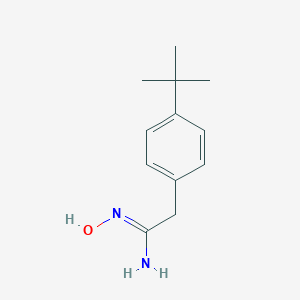
2-(4-Tert-butylphenyl)-N/'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of hydroxyamidine derivatives This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethanimidamide moiety with a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide typically involves the reaction of 4-tert-butylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the hydroxyamidine derivative under acidic conditions.
-
Step 1: Formation of Oxime Intermediate
Reactants: 4-tert-butylbenzaldehyde, hydroxylamine hydrochloride
Conditions: Aqueous ethanol, sodium carbonate
Reaction: [ \text{4-tert-butylbenzaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{4-tert-butylbenzaldoxime} ]
-
Step 2: Conversion to Hydroxyamidine
Reactants: 4-tert-butylbenzaldoxime, acetic acid
Conditions: Reflux
Reaction: [ \text{4-tert-butylbenzaldoxime} + \text{acetic acid} \rightarrow \text{2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide} ]
Industrial Production Methods
Industrial production of 2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Brominated or nitrated phenyl derivatives
Applications De Recherche Scientifique
2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyamidine moiety can form hydrogen bonds with biological macromolecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butylbenzaldehyde
- 4-tert-Butylbenzaldoxime
- 2-(4-tert-Butylphenyl)ethanol
Uniqueness
2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide is unique due to the presence of both the hydroxyamidine moiety and the tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
158872-88-9 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) |
Clé InChI |
UTUXEGSNRBUZIV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=NO)N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C/C(=N/O)/N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CC(=NO)N |
Synonymes |
BENZENEETHANIMIDAMIDE,4-(1,1-DIMETHYLETHYL)-N-HYDROXY- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


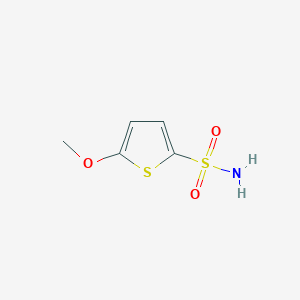
![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
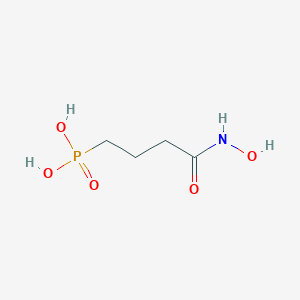
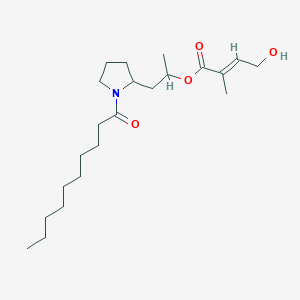

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)
